N1,N1,2-Trimethylbenzene-1,4-diamine

Solid-phase synthesis Crystallization Stability

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) provides a uniquely differentiated building block within the para-phenylenediamine family. Unlike unsubstituted p-phenylenediamine (rapid oxidation) or the liquid N,N-dimethyl analog, the 2-methyl substitution electronically tunes primary amine nucleophilicity while the N,N-dimethyl group eliminates a hydrogen-bond donor (predicted pKa 7.18). This dual donor architecture—primary amine for selective functionalization, tertiary amine as a neutral coordination site—enables precise control in azo dye coupling, MOF construction, and catalyst design. Supplied as a brown to reddish-brown solid (mp 45–46°C), it offers superior weighing accuracy and stable storage for solid-phase peptide synthesis and combinatorial chemistry workflows. Lock your synthetic route to a specific CAS number to ensure reproducible kinetics, regio-selectivity, and yield.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 27746-11-8
Cat. No. B2659329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1,2-Trimethylbenzene-1,4-diamine
CAS27746-11-8
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)N(C)C
InChIInChI=1S/C9H14N2/c1-7-6-8(10)4-5-9(7)11(2)3/h4-6H,10H2,1-3H3
InChIKeyJHGFAGAHQPLGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8): Procurement-Relevant Identity and Baseline Specifications


N1,N1,2-Trimethylbenzene-1,4-diamine (CAS 27746-11-8) is a C1-substituted aromatic para-phenylenediamine derivative with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . Its structure features a primary amine at the 4-position and a tertiary N,N-dimethylamino group at the 1-position, with a methyl substituent at the 2-position of the benzene ring [1]. The compound is commercially supplied as a brown to reddish-brown solid at ambient temperature (melting point 45-46 °C) and requires storage at 2-8 °C with protection from light to maintain integrity .

Why N1,N1,2-Trimethylbenzene-1,4-diamine Cannot Be Replaced by Unsubstituted or Mono‑Alkylated para‑Phenylenediamine Analogs


Within the class of para-phenylenediamine derivatives, subtle differences in substitution pattern produce substantial changes in physical state, thermal stability, and electron density that directly impact downstream synthetic utility. Unsubstituted p-phenylenediamine (CAS 106-50-3) is a low-melting solid (mp 63-64 °C) that oxidizes rapidly, while its N,N‑dimethyl analog (CAS 99-98-9) is a liquid at room temperature (mp 34-36 °C) with different solubility and reactivity profiles . N1,N1,2‑Trimethylbenzene-1,4‑diamine occupies a distinct design space: the 2‑methyl group sterically and electronically modulates the primary amine nucleophilicity, while the N,N‑dimethyl substitution eliminates one hydrogen-bond donor and alters basicity (predicted pKa 7.18) relative to unsubstituted analogs [1]. Generic substitution with a simpler diamine therefore introduces uncharacterized changes in reaction kinetics, regio‑selectivity, and product stability that undermine process reproducibility and yield—critical considerations for scientific procurement where material specification is locked to a specific CAS number.

Quantitative Differentiators of N1,N1,2-Trimethylbenzene-1,4-diamine vs. Closest Structural Analogs for Scientific Procurement Decisions


Elevated Melting Point Enables Solid-Phase Handling and Purification vs. Liquid N,N-Dimethyl-p-phenylenediamine

N1,N1,2-Trimethylbenzene-1,4-diamine exhibits a melting point of 45-46 °C, existing as a solid at ambient laboratory conditions, in contrast to its direct structural analog N,N-dimethyl-p-phenylenediamine, which melts at 34-36 °C and is therefore a liquid at room temperature . This 10-12 °C elevation in melting point—attributable to the 2-methyl substitution—confers distinct advantages in solid-phase synthetic workflows and purification by recrystallization.

Solid-phase synthesis Crystallization Stability

Boiling Point Differential vs. 2-Methyl-1,4-phenylenediamine Informs Distillation Feasibility

The boiling point of N1,N1,2-trimethylbenzene-1,4-diamine is reported as 253-255 °C at 762 Torr, approximately 80-85 °C lower than that of 2-methyl-1,4-phenylenediamine (boiling point 168 °C at 1 mmHg, extrapolated atmospheric boiling point ~309-311 °C) [1]. While both compounds are distillable, the significantly lower boiling point of the trimethyl derivative under reduced pressure may reduce thermal degradation during purification, offering a practical advantage for high-temperature-sensitive downstream applications.

Distillation Purification Thermal stability

Predicted pKa and Lipophilicity Differentiate Basic/Nucleophilic Character from Non-Methylated and Mono-Methylated Analogs

The predicted pKa of N1,N1,2-trimethylbenzene-1,4-diamine is 7.18 ± 0.30, and its calculated logP is 2.22, compared to the unsubstituted analog 2-methyl-1,4-phenylenediamine which lacks the N,N-dimethyl group and exhibits higher basicity (estimated pKa >9) and lower lipophilicity [1]. The combination of a near-neutral pKa and increased logP suggests that this compound may exhibit different solubility and partitioning behavior in biphasic or biological systems, which is relevant for researchers designing amine-containing probes or intermediates.

Reactivity Acid-base chemistry Solubility

Light-Sensitive Storage Requirements Indicate Differential Oxidative Stability vs. Unsubstituted p-Phenylenediamine

Technical datasheets for N1,N1,2-trimethylbenzene-1,4-diamine specify storage at 2-8 °C with protection from light, a precaution not universally required for all para-phenylenediamine analogs . This requirement implies a degree of photo‑sensitivity and oxidative susceptibility that may be distinct from less substituted analogs like N,N‑dimethyl-p-phenylenediamine, which is stored at room temperature (2-8 °C) but without explicit light protection in many specifications . Such storage constraints are critical for procurement planning to ensure material integrity upon arrival and during long-term use.

Stability Storage Oxidation

Optimal Use Cases for N1,N1,2-Trimethylbenzene-1,4-diamine Based on Differentiated Physical and Chemical Properties


Solid-Phase Synthesis and Purification

The solid physical state at room temperature (mp 45-46 °C) makes this compound suitable for solid‑phase peptide synthesis or combinatorial chemistry workflows where precise weighing and stable storage of a solid reagent are preferred over handling a volatile liquid amine . Recrystallization from common organic solvents is also facilitated, enabling purification without the need for column chromatography.

Intermediate for Dyes and Pigments

As a para-phenylenediamine derivative bearing both a primary amine and a tertiary amine, this compound can serve as a coupling component or diazo component in azo dye synthesis. Its elevated lipophilicity (logP 2.22) may improve dye uptake and fixation on hydrophobic fibers, while the controlled basicity (pKa ~7.2) can modulate coupling rates [1][2].

Building Block for Metal Complexes and Coordination Polymers

The presence of two distinct amine donors—one primary and one tertiary—offers tunable coordination chemistry. The primary amine can be selectively functionalized or deprotonated, while the tertiary amine provides a neutral donor site. This dual functionality is valuable for constructing metal-organic frameworks (MOFs) or catalysts where spatial and electronic control is required [1].

Polymer Chain Extender or Crosslinker

In polyurethane and epoxy resin formulations, aromatic diamines are used as chain extenders. The methyl substitutions of N1,N1,2-trimethylbenzene-1,4-diamine may alter reaction kinetics and final polymer properties (e.g., glass transition temperature, mechanical strength) compared to unsubstituted diamines, allowing fine‑tuning of material performance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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